
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol, also known as FMMP, is a chiral alcohol compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals, biotechnology, and materials science.
Aplicaciones Científicas De Investigación
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has been used as a chiral building block in the synthesis of various biologically active compounds such as antiviral agents, anti-inflammatory drugs, and anticancer agents. It has also been used as a ligand in asymmetric catalysis reactions and as a chiral selector in chiral chromatography. This compound has shown promising results in the development of new drugs and materials with improved pharmacological and physical properties.
Mecanismo De Acción
The mechanism of action of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, antiviral, and anticancer properties in various in vitro and in vivo studies. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. This compound has low toxicity and is well-tolerated in laboratory animals, indicating its potential as a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has several advantages for laboratory experiments, including its high chiral purity, easy synthesis, and low toxicity. However, its limited solubility in water and organic solvents may pose challenges for some applications. The cost of this compound and its chiral reducing agents may also be a limiting factor for some research groups.
Direcciones Futuras
Future research on (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol could focus on its potential applications in the treatment of various diseases such as diabetes, cancer, and viral infections. The development of new synthetic methods for this compound and its derivatives could also lead to the discovery of novel drugs and materials with improved properties. The investigation of the mechanism of action of this compound and its interaction with specific receptors and enzymes could provide insights into its therapeutic potential. Furthermore, the optimization of this compound synthesis and purification methods could lead to its commercialization and widespread use in various fields of science and technology.
Métodos De Síntesis
The synthesis of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol involves the reduction of the corresponding ketone intermediate with a chiral reducing agent. The most commonly used chiral reducing agents are borane-THF and lithium aluminum hydride (LAH). The stereochemistry of the resulting alcohol product depends on the choice of the reducing agent and the reaction conditions. The yield and enantiomeric excess of this compound can be improved by optimizing the reaction parameters such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
(2R)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)6-9-4-3-5-10(14-2)11(9)12/h3-5,8,13H,6-7H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKHNVBLAJYQK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
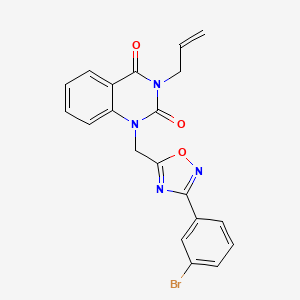

![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)
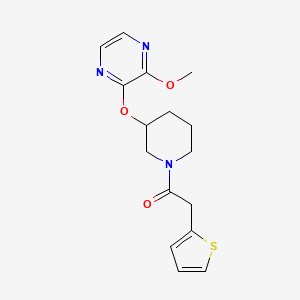
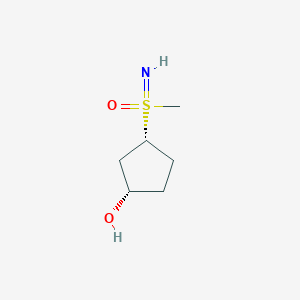
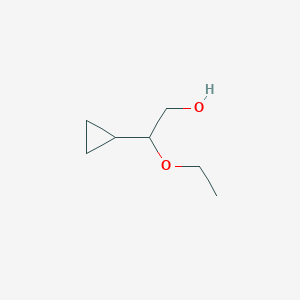

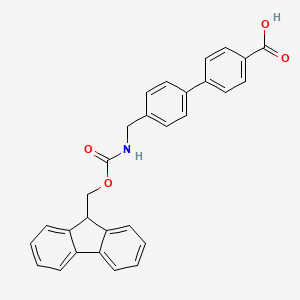
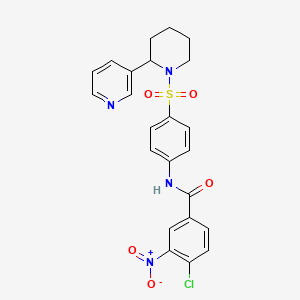
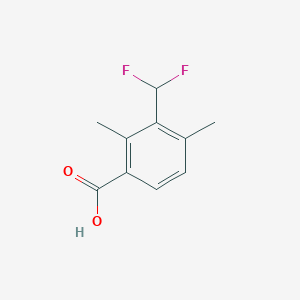

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2572004.png)
![N-Cyclohexylcyclohexanamine;(2S)-3-[4-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2572005.png)
![Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2572006.png)
